1-(2-Chlorophenyl)piperazine

Beschreibung

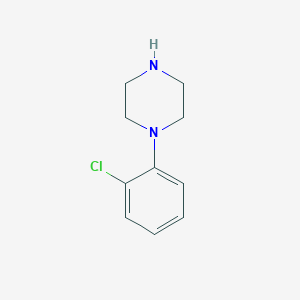

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057734 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-50-0 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guidance: Nomenclature and Identification of 1-(2-Chlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature and key identifiers for the compound 1-(2-Chlorophenyl)piperazine. It is intended to serve as a foundational reference for professionals engaged in chemical synthesis, pharmaceutical research, and drug development.

IUPAC Nomenclature

The formal systematic name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name is derived from its core chemical structure, which consists of a piperazine ring substituted at one of the nitrogen atoms with a 2-chlorophenyl group.

Nomenclature Breakdown:

-

Piperazine : Refers to the six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).

-

1- : Indicates that the substitution occurs on the first nitrogen atom of the piperazine ring.

-

(2-chlorophenyl) : Describes the substituent group, which is a phenyl (benzene) ring with a chlorine atom attached at the second carbon atom (the ortho position) relative to the point of attachment to the piperazine ring.

Chemical Identifiers and Properties

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers and physical properties for this compound and its commonly used hydrochloride salt.

| Identifier/Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 39512-50-0[1][2] | 41202-32-8 |

| Molecular Formula | C10H13ClN2[1][2] | C10H13ClN2 · HCl or C10H14Cl2N2[3] |

| Molecular Weight | 196.68 g/mol [1][2] | 233.14 g/mol [3] |

| InChI Key | PWZDJIUQHUGFRJ-UHFFFAOYSA-N[2] | GUTWDZXWTKMXPI-UHFFFAOYSA-N |

| SMILES String | C1CN(CCN1)C2=CC=CC=C2Cl[1] | Cl.c1ccccc1N2CCNCC2 |

| Appearance | Colorless to Light yellow clear liquid[4] | White solid/powder[5] |

| Melting Point | 152-154 °C[2] | 160-163 °C (decomposes)[5] |

| Boiling Point | 102-104 °C at 0.2 mm Hg[2] | Not applicable |

Structural Representation

The chemical structure of this compound dictates its chemical reactivity and biological activity. The following diagram illustrates the molecular architecture.

References

- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39512-50-0 [chemicalbook.com]

- 3. 41202-32-8 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 39512-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound hydrochloride | 41202-32-8 [chemicalbook.com]

A Comprehensive Technical Guide to 1-(2-Chlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(2-Chlorophenyl)piperazine (oCPP), a substituted phenylpiperazine derivative of significant interest in medicinal chemistry and drug development. This document consolidates essential information on its chemical properties, synthesis, and pharmacology, with a focus on its role as a versatile intermediate in the creation of novel therapeutics. While specific pharmacological data for the ortho-substituted isomer is limited, this guide draws upon data from closely related analogs to provide insights into its potential biological activity.

Chemical and Physical Properties

This compound is a synthetic organic compound that is most commonly available as a hydrochloride salt to improve its stability and solubility. The key physicochemical properties of both the free base and the hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Synonyms | oCPP, N-(2-chlorophenyl)piperazine | oCPP HCl |

| CAS Number | 39512-50-0 | 41202-32-8 |

| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₃ClN₂ · HCl |

| Molecular Weight | 196.68 g/mol | 233.14 g/mol |

| Appearance | Colorless to light yellow clear liquid | White to off-white powder |

| Melting Point | Not available | 160-163 °C (decomposes) |

| Boiling Point | 102-104 °C at 0.2 mmHg | Not applicable |

| Solubility | Soluble in chloroform and methanol | More readily soluble in aqueous solutions |

Synthesis and Manufacturing

The synthesis of this compound and its hydrochloride salt is typically achieved through a multi-step process. While various proprietary methods exist, a common synthetic route involves the condensation of 2-chloroaniline with a piperazine precursor, followed by purification and, if desired, salt formation.

General Synthesis Workflow

A prevalent method for synthesizing arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at an elevated temperature in a suitable solvent. The resulting crude product can then be purified and, if the hydrochloride salt is desired, treated with hydrochloric acid.

Caption: General synthesis workflow for this compound and its hydrochloride salt.

Experimental Protocol: Deprotection to form this compound Hydrochloride

The final step in some synthetic routes involves the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, to yield the hydrochloride salt. The following is a representative experimental protocol for this deprotection step.[1]

Materials:

-

tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

-

4 N HCl in 1,4-dioxane

-

1,4-dioxane

-

Diethyl ether

Procedure:

-

A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (1.0 equivalent) is prepared in 1,4-dioxane.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of 4 N HCl in 1,4-dioxane (approximately 4.2 equivalents) is added slowly and dropwise to the stirred reaction mixture.

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 4 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is fully consumed, the volatile solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with diethyl ether and dried under high vacuum to afford this compound hydrochloride as a white solid.

Pharmacology and Biological Activity

This compound is a crucial building block for a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS) and the cardiovascular system. It is a known reactant in the preparation of molecules with 5-hydroxytryptamine (serotonin) receptor antagonist activity.

While specific receptor binding data for this compound is not extensively available in the public domain, the pharmacological profile of its isomers and structurally related compounds provides strong indications of its likely biological targets.

Interaction with Serotonin and Dopamine Receptors

Phenylpiperazine derivatives are well-established ligands for serotonin and dopamine receptors. The meta-substituted isomer, 1-(3-chlorophenyl)piperazine (mCPP), is a known serotonin receptor agonist. It is important to note that the position of the substituent on the phenyl ring can significantly influence the binding affinity and functional activity at different receptor subtypes.

A closely related compound, 1-(2,3-dichlorophenyl)piperazine, is a known precursor and metabolite of the atypical antipsychotic drug aripiprazole and has been shown to act as a partial agonist at dopamine D2 and D3 receptors. This suggests that this compound may also interact with these dopamine receptor subtypes.

Caption: Postulated interaction of this compound with serotonin and dopamine systems.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile chemical intermediate in the synthesis of more complex pharmaceutical agents. Its piperazine core and reactive phenyl group allow for a wide range of chemical modifications, making it a valuable scaffold for building libraries of compounds for high-throughput screening.

Key therapeutic areas where derivatives of this compound are explored include:

-

Central Nervous System Disorders: As a precursor to compounds targeting serotonin and dopamine receptors, it is integral to the development of potential treatments for depression, anxiety, schizophrenia, and other psychiatric conditions.

-

Cardiovascular Diseases: The phenylpiperazine moiety is present in some cardiovascular drugs, and derivatives of this compound are investigated for their potential to modulate cardiovascular function.

Conclusion

This compound is a fundamentally important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and established synthetic routes make it a reliable building block for medicinal chemists. While further research is needed to fully elucidate the specific pharmacological profile of this ortho-substituted isomer, the known activities of its analogs strongly suggest its utility in developing novel therapeutics for CNS and cardiovascular disorders. This guide provides a solid foundation of technical information for researchers and scientists working with this versatile compound.

References

Spectral Analysis of 1-(2-Chlorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(2-Chlorophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Assignment | Description |

| ~7.34 | Ar-H | Aromatic proton adjacent to chlorine |

| ~7.20 | Ar-H | Aromatic proton |

| ~7.02 | Ar-H | Aromatic proton |

| ~6.94 | Ar-H | Aromatic proton |

| ~3.01 | -CH₂- (Piperazine) | Protons on carbons adjacent to the phenyl group |

| ~2.02 | -CH₂- (Piperazine) & -NH | Protons on carbons adjacent to the NH group and the NH proton |

| Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule. While specific experimental data for this compound was not available in the searched resources, the following table provides estimated chemical shift ranges based on the analysis of similar structures.

| Chemical Shift (δ) ppm (Estimated) | Assignment | Description |

| 145-155 | Ar-C | Aromatic carbon attached to nitrogen |

| 125-135 | Ar-C | Aromatic carbon attached to chlorine |

| 120-130 | Ar-CH | Aromatic carbons |

| 50-55 | -CH₂- (Piperazine) | Carbons adjacent to the phenyl group |

| 45-50 | -CH₂- (Piperazine) | Carbons adjacent to the NH group |

| Table 2: Estimated ¹³C NMR chemical shift ranges for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3250-3500 | N-H Stretch | Secondary amine (piperazine) |

| 3010-3100 | C-H Stretch | Aromatic ring |

| 2850-2960 | C-H Stretch | Aliphatic (piperazine ring) |

| 1585-1600 | C=C Stretch | Aromatic ring |

| 1400-1500 | C=C Stretch | Aromatic ring |

| 1200-1300 | C-N Stretch | Aryl-amine |

| 1000-1100 | C-Cl Stretch | Chloro-aromatic |

| Table 3: Characteristic IR absorption bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 196.67 g/mol .[2]

Electron Ionization (EI-MS) Data

The following table lists the major fragments observed in the mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Possible Fragment |

| 198 | 6.0 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 196 | 18.6 | [M]⁺ (Molecular ion) |

| 156 | 32.4 | [M - C₂H₄N]⁺ |

| 154 | 100.0 | [M - C₂H₄N]⁺ (with ³⁵Cl) |

| 138-142 | Variable | Fragments from piperazine ring cleavage |

| 111 | 6.8 | [C₆H₄Cl]⁺ |

| Table 4: Key mass spectrometry fragmentation data for this compound.[1][2] |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., a 400 MHz instrument).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the background spectrum of the clean ATR crystal. Then, record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide to ortho-Chlorophenylpiperazine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-chlorophenylpiperazine (oCPP), also known by its systematic name 1-(2-chlorophenyl)piperazine. Due to a notable scarcity of publicly available research specifically on the ortho-isomer, this document also draws comparative insights from its more extensively studied meta-isomer, m-chlorophenylpiperazine (mCPP), to provide a broader context for its potential pharmacological and chemical properties.

Chemical Identity and Synonyms

ortho-Chlorophenylpiperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by a piperazine ring substituted with a chlorophenyl group at one of the nitrogen atoms, with the chlorine atom at the ortho position of the phenyl ring.

Table 1: Synonyms and Identifiers for ortho-Chlorophenylpiperazine

| Identifier Type | Identifier | Citation |

| Systematic Name | This compound | [1] |

| Common Abbreviation | oCPP | [2] |

| Alternative Abbreviation | 2CPP | [2] |

| CAS Number | 39512-50-0 | [1][3] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |

| Molecular Weight | 196.67 g/mol | [1] |

| EINECS Number | 254-480-3 | [1] |

| PubChem CID | 415628 | [1] |

Hydrochloride Salt:

| Identifier Type | Identifier | Citation |

| Name | This compound hydrochloride | |

| CAS Number | 41202-32-8 | |

| Molecular Formula | C₁₀H₁₃ClN₂ · HCl | |

| Molecular Weight | 233.14 g/mol |

Synthesis and Chemical Properties

ortho-Chlorophenylpiperazine is a synthetic organic compound that serves as a versatile intermediate in the development of various therapeutic agents, particularly those targeting the central nervous system and cardiovascular system[4].

A common method for the synthesis of the hydrochloride salt of oCPP involves the deprotection of a protected piperazine derivative.

Experimental Protocol:

-

Starting Material: tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

-

Reagents: 4 N HCl in 1,4-dioxane, 1,4-dioxane (solvent), Diethyl ether (for precipitation)

-

Procedure:

-

A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (0.844 mmol) in 1,4-dioxane (2 mL) is stirred and cooled to 0 °C.

-

A 1,4-dioxane solution of 4 N HCl (3.60 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the volatile solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with diethyl ether (2 x 20 mL) and dried under high vacuum to afford this compound hydrochloride as a white solid (84% yield).

-

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 196.67 g/mol | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |

| Melting Point (HCl salt) | 160-163 °C (decomposes) | |

| Appearance (HCl salt) | White powder |

Pharmacology and Mechanism of Action

While detailed pharmacological data for oCPP is limited in publicly accessible literature, its structural similarity to other phenylpiperazines, particularly mCPP, suggests potential activity at serotonin (5-HT) and other monoamine receptors. Phenylpiperazine derivatives are known to interact with a range of biological targets, influencing various physiological and pathological processes[5]. The hydrochloride salt of oCPP is used as a reactant in the preparation of compounds with 5-hydroxytryptamine receptor antagonist activity.

The meta-isomer, mCPP, is a well-characterized serotonergic agent with agonist activity at multiple 5-HT receptors, most notably the 5-HT₂C receptor[6]. It also exhibits affinity for other 5-HT receptor subtypes and the serotonin transporter[7][8]. Due to the lack of specific data for oCPP, the pharmacological profile of mCPP is presented below for comparative purposes.

Table 3: Receptor Binding Affinities (IC₅₀) of m-Chlorophenylpiperazine in Human Brain Membranes

| Receptor Subtype | IC₅₀ (nM) | Citation |

| 5-HT Receptor Subtypes | 360 - 1300 | [7] |

| Alpha-2 Adrenergic | 570 | [7] |

| Alpha-1 Adrenergic | 2500 - 24000 | [7] |

| Beta-Adrenergic | 2500 - 24000 | [7] |

| Dopamine | 2500 - 24000 | [7] |

| Muscarinic Cholinergic | 2500 - 24000 | [7] |

| Benzodiazepine | > 100,000 | [7] |

| 5-HT Uptake Site | > 100,000 | [7] |

Given that phenylpiperazines often act on G-protein coupled receptors (GPCRs) like the serotonin receptors, a hypothetical signaling pathway for oCPP, based on the known actions of mCPP at the 5-HT₂C receptor, is presented below. It is crucial to note that this is an illustrative example and requires experimental validation for oCPP.

Analytical Methodology

The detection and quantification of ortho-chlorophenylpiperazine can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A general HPLC method for the analysis of piperazine derivatives can be adapted for oCPP.

Illustrative Experimental Protocol:

-

Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.

-

Detection: UV detection at a wavelength determined by the UV spectrum of oCPP.

-

Sample Preparation: Dissolution of the sample in a suitable solvent, such as a methanol/water mixture.

GC-MS is a powerful technique for the identification and quantification of oCPP, especially in complex matrices.

Illustrative Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Oven Program: A temperature gradient program to ensure good separation of oCPP from other components.

-

Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer scanning a relevant mass range or operating in selected ion monitoring (SIM) mode for higher sensitivity.

-

Sample Preparation: Extraction from the sample matrix using a suitable organic solvent, followed by concentration. Derivatization may be employed to improve chromatographic properties.

Metabolism

ortho-Chlorophenylpiperazine is a known metabolite of the anxiolytic drug enpiprazole. The metabolic fate of oCPP itself is not well-documented. However, studies on the related compound mCPP have shown that it is metabolized in humans primarily by the cytochrome P450 enzyme CYP2D6 through hydroxylation. It is plausible that oCPP undergoes similar metabolic transformations.

Conclusion and Future Directions

ortho-Chlorophenylpiperazine is a valuable chemical intermediate with potential applications in drug discovery. However, there is a significant lack of publicly available data on its specific pharmacological properties, including receptor binding affinities and mechanisms of action. This contrasts sharply with its meta-isomer, mCPP, which has been extensively studied.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the binding affinities of oCPP at a wide range of receptors and transporters to understand its primary biological targets.

-

Functional Assays: Characterizing the functional activity of oCPP at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

-

In Vivo Studies: Investigating the physiological and behavioral effects of oCPP in animal models to elucidate its potential therapeutic applications and side-effect profile.

-

Metabolic Studies: Elucidating the metabolic pathways of oCPP to understand its pharmacokinetic properties and potential for drug-drug interactions.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of ortho-chlorophenylpiperazine and its derivatives.

References

- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Daily administration of m-chlorophenylpiperazine to healthy human volunteers rapidly attenuates many of its behavioral, hormonal, cardiovascular and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(2-Chlorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)piperazine (oCPP) is a chemical compound frequently utilized as a precursor and intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. As with many reactive chemical intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with the handling of this compound, its hydrochloride salt, and related compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this substance responsibly within a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | oCPP, 2-CPP |

| CAS Number | 39512-50-0[1] |

| Molecular Formula | C₁₀H₁₃ClN₂[1] |

| Molecular Weight | 196.68 g/mol [2] |

| Appearance | White to cream crystalline powder[3] |

| Melting Point | 160-163 °C (decomposes) (for hydrochloride salt)[4] |

| Solubility | Slightly soluble in DMSO and Methanol (for hydrochloride salt) |

Hazard Identification and Classification

This compound and its salts are classified as hazardous materials. The Global Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Hazard Statements:

GHS Pictograms:

Toxicological Data

| Compound | Test | Route | Species | Value |

| 1-(3-Chlorophenyl)piperazine hydrochloride | LD50 | Oral | Rat | 142 mg/kg |

| Piperazine | LD50 | Oral | Rat | 2600 mg/kg[7] |

| Piperazine | LD50 | Dermal | Rabbit | 8300 mg/kg |

| Piperazine | LC50 | Inhalation | Rat | >1.61 mg/L (8 hours) |

| This compound | LD50/LC50 | Oral, Dermal, Inhalation | Data Not Available | Data Not Available |

The lack of specific LD50 and LC50 data for this compound underscores the importance of handling this compound with a high degree of caution, assuming a toxicity profile at least as severe as its more studied isomers.

Experimental Protocols for Toxicity Assessment

To address the gap in toxicological data, standardized experimental protocols would need to be employed. The following are examples of methodologies that could be used to assess the toxicity of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[8][9]

Principle: The test involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals.[10] The outcome of the test is the classification of the substance into a GHS category based on the observed mortality.[11]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[11]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[12]

-

Stepwise Procedure: The test proceeds in a stepwise manner, with the dose for the next step being increased or decreased depending on the presence or absence of mortality in the previous step.[12]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]

-

Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation.[13] It can be used to determine the cytotoxic potential of a chemical compound.[14][15][16]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: A suitable cell line is cultured in a 96-well plate.[14]

-

Compound Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[14]

-

MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[14]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[14]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.[15] The results are then used to calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Safe Handling and Storage

Given the identified hazards, stringent safety measures must be implemented when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[17][18]

-

Ventilation: The laboratory should have adequate general ventilation.[6]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6][18]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required at all times.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Lab Coat: A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[6]

The following diagram illustrates a logical workflow for the safe handling of this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][17]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][17]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[17]

Spill and Leak Procedures

-

Minor Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[18] Clean the spill area with a suitable decontaminating solution.

-

Major Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

Conclusion

This compound is a valuable chemical intermediate in pharmaceutical research and development. However, its handling demands a high level of care due to its potential health hazards. This technical guide has outlined the known safety information, highlighted the significant gaps in quantitative toxicological data, and provided a framework for safe handling practices and emergency procedures. Adherence to these guidelines, coupled with a culture of safety and preparedness in the laboratory, is essential for mitigating the risks associated with this compound. Further toxicological studies are warranted to provide a more complete understanding of the hazard profile of this compound.

References

- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models [ouci.dntb.gov.ua]

- 4. 41202-32-8 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. matrixscientific.com [matrixscientific.com]

The Multifaceted Biological Activities of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique physicochemical properties, such as its basicity, conformational flexibility, and ability to modulate pharmacokinetic and pharmacodynamic profiles, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide range of diseases, including cancer, microbial and viral infections, and neurological disorders.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core biological activities of piperazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[6][8]

One of the key pathways targeted by some piperazine derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many human cancers, promoting cell survival and proliferation.[8] By inhibiting components of this pathway, these derivatives can effectively induce cancer cell death.

Quantitative Data: Anticancer Activity

The anticancer efficacy of piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |

| Vindoline-Piperazine Conjugates | [9] | ||

| Derivative 3 | HeLa (Cervical) | IC50: 9.36 | [9] |

| Dimer (4) | SiHa (Cervical) | IC50: 2.85 | [9] |

| Conjugate 23 | MDA-MB-468 (Breast) | GI50: 1.00 | [9] |

| Conjugate 25 | HOP-92 (Lung) | GI50: 1.35 | [9] |

| Piperazine-Oxazole Hybrids | Various | IC50: 0.09–11.7 | [9] |

| Benzothiazole-Piperazine Derivatives | [10] | ||

| Compound 1h | HUH-7, MCF-7, HCT-116 | Active (Apoptosis inducing) | [10] |

| Compound 1j | HUH-7, MCF-7, HCT-116 | Active (Apoptosis inducing) | [10] |

| Rhodanine-Piperazine Hybrids | [11] | ||

| Compound 10 | MCF-7 (Breast) | Comparable to Gefitinib | [11] |

| Compound 12 | MCF-7 (Breast) | Comparable to Gefitinib | [11] |

| Compound 17 | MDA-MB-468 (Breast) | IC50: 58 | [11] |

| MDA-MB-231 (Breast) | IC50: 118 | [11] | |

| MCF-7 (Breast) | IC50: 169 | [11] | |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF7 (Breast) | IC50 range: 0.31–120.52 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: PI3K/Akt/mTOR

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. researchgate.net [researchgate.net]

- 5. hereditybio.in [hereditybio.in]

- 6. botanyjournals.com [botanyjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Potential Role of 1-(2-Chlorophenyl)piperazine in Cardiovascular Therapies: A Technical Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the cardiovascular effects of 1-(2-Chlorophenyl)piperazine (oCPP) is notably scarce. This guide provides a comprehensive overview of the pharmacology of the closely related isomer, meta-chlorophenylpiperazine (mCPP), to infer the potential cardiovascular implications of oCPP. All quantitative data and specific mechanistic pathways presented herein are based on mCPP and should be considered illustrative for oCPP, pending direct investigation.

Introduction

This compound (oCPP) is a compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazines are a well-established scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). While direct research into the cardiovascular therapeutic applications of oCPP is limited, its structural similarity to other pharmacologically active phenylpiperazines, notably its isomer 1-(3-chlorophenyl)piperazine (mCPP), suggests a potential for interaction with cardiovascularly relevant biological targets. mCPP is an active metabolite of the antidepressant trazodone and has been studied as a probe for the serotonin system. This document will review the known pharmacology of the phenylpiperazine class, using mCPP as a primary exemplar, to build a theoretical framework for the potential cardiovascular role of oCPP.

Inferred Pharmacological Profile of oCPP

The pharmacological actions of phenylpiperazines are largely dictated by their affinity for serotonin (5-HT) and adrenergic receptors, both of which are critical in cardiovascular regulation. The positioning of the chlorine atom on the phenyl ring (ortho- vs. meta-) can significantly alter receptor affinity and functional activity.

Receptor Binding Affinity (Exemplar: mCPP)

Due to the absence of specific binding data for oCPP, the receptor binding profile of mCPP is presented below to illustrate the likely targets for this class of compounds. These interactions are fundamental to their observed physiological effects.

| Receptor Subtype | Ligand | K_i_ (nM) | Species/Tissue | Reference |

| Serotonin (Overall) | [³H]-Serotonin | 100 | Rat Cortex | [1] |

| Alpha-1 Adrenergic | [³H]-WB 4101 | Similar to Norepinephrine | Rat Brain | [1] |

| Beta Adrenergic | [³H]-DHA | Similar to Norepinephrine | Rat Brain | [1] |

| Dopamine D2 | [³H]-Spiroperidol | >10,000 | Rat Striatum | [1] |

Table 1: Receptor Binding Affinities for m-Chlorophenylpiperazine (mCPP). This data is provided as a proxy for oCPP.

Potential Mechanism of Action and Signaling Pathways

Based on the known targets of mCPP, oCPP could potentially exert cardiovascular effects through modulation of serotonergic and adrenergic signaling pathways.

-

Serotonergic System: Phenylpiperazines often act as agonists at various 5-HT receptors. For instance, activation of 5-HT₂B receptors has been linked to cardiac valvulopathy, while vascular 5-HT₂ receptors are involved in vasoconstriction[2]. Antagonism at these receptors could theoretically promote vasodilation.

-

Adrenergic System: Interaction with alpha-2 (α₂) adrenoceptors is a known characteristic of mCPP[3]. Central α₂-adrenoceptor agonists are used as antihypertensive agents because they decrease sympathetic outflow from the CNS, leading to reduced heart rate, vascular tone, and blood pressure.

Below is a potential signaling pathway that could be modulated by a phenylpiperazine compound acting as an α₂-adrenoceptor agonist in the central nervous system.

Potential Cardiovascular Effects: An Extrapolative Analysis

The direct hemodynamic effects of oCPP have not been characterized. However, studies on mCPP provide conflicting results, suggesting that the cardiovascular effects of phenylpiperazines can be complex and context-dependent.

-

In some human studies, mCPP infusion caused mild elevations in systolic and diastolic blood pressure and heart rate[4].

-

Conversely, other studies in healthy volunteers reported no significant changes in pulse or systolic blood pressure after mCPP administration[3].

-

In animal models (spontaneously hypertensive rats), mCPP produced little effect on blood pressure, despite demonstrating central serotonergic agonist and peripheral vascular 5HT₂ antagonist activities[5].

The broader class of piperazine-containing compounds has been associated with sympathomimetic effects, including hypertension and tachycardia, and potential cardiotoxicity in preclinical models[6].

| Parameter | Observation | Condition | Species | Reference |

| Blood Pressure | Mildly elevated | IV infusion | Human | [4] |

| Heart Rate | Mildly elevated | IV infusion | Human | [4] |

| Blood Pressure | No significant change | IV infusion | Human | [3] |

| Blood Pressure | Little effect | IP injection | Rat (SHR) | [5] |

Table 2: Summary of Hemodynamic Effects Observed with m-Chlorophenylpiperazine (mCPP).

Proposed Experimental Protocols for Cardiovascular Screening

To elucidate the true cardiovascular profile of oCPP, a systematic experimental approach is required. The following protocols are standard methodologies for this purpose.

Protocol: Radioligand Receptor Binding Assay

This experiment determines the affinity of oCPP for specific cardiovascular-relevant receptors (e.g., adrenergic and serotonergic subtypes).

-

Objective: To determine the inhibition constant (K_i_) of oCPP at target receptors.

-

Materials:

-

Receptor Source: Membranes from cells stably expressing the human receptor of interest (e.g., α₂, 5-HT₂ₐ).

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-clonidine for α₂ receptors).

-

Test Compound: this compound (oCPP) in various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and cocktail.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of oCPP.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand inhibition against the concentration of oCPP. Calculate the IC₅₀ (concentration of oCPP that inhibits 50% of specific binding) and convert it to a K_i_ value using the Cheng-Prusoff equation[7][8].

-

Protocol: In Vivo Hemodynamic Assessment in Rodents

This experiment measures the direct effects of oCPP administration on blood pressure and heart rate in a living animal model.

-

Objective: To measure changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) following oCPP administration.

-

Model: Anesthetized or conscious, freely moving normotensive (e.g., Wistar) or hypertensive (e.g., SHR) rats[9][10].

-

Procedure:

-

Surgical Preparation (Invasive Method): Anesthetize the rat. Surgically implant a polyethylene catheter into the carotid or femoral artery for direct blood pressure measurement. A second catheter may be placed in the femoral vein for intravenous drug administration[9][10].

-

Habituation: Allow the animal to recover and habituate to the experimental setup to ensure stable baseline readings[11].

-

Baseline Recording: Connect the arterial catheter to a pressure transducer and data acquisition system. Record baseline SBP, DBP, and HR until a stable period is achieved.

-

Drug Administration: Administer a vehicle control, followed by escalating doses of oCPP intravenously or intraperitoneally.

-

Continuous Monitoring: Continuously record hemodynamic parameters for a defined period after each dose.

-

Data Analysis: Calculate the mean change from baseline for SBP, DBP, and HR at each dose of oCPP.

-

Proposed Research Workflow

A logical workflow is essential to systematically evaluate the cardiovascular potential of a compound like oCPP.

Conclusion and Future Directions

This compound remains a poorly characterized molecule in the context of cardiovascular science. Based on the pharmacology of its structural isomer mCPP and the broader phenylpiperazine class, it is plausible that oCPP interacts with serotonergic and adrenergic receptors, which could translate into hemodynamic effects. However, the nature of these effects—whether hypertensive, hypotensive, or neutral—is impossible to predict without direct experimental evidence.

The clear path forward requires a systematic evaluation following the proposed research workflow. Initial in vitro receptor binding and functional assays are critical to establish a pharmacological profile for oCPP. Positive findings would then warrant progression to ex vivo and in vivo studies to characterize its effects on vascular tone, cardiac function, and systemic blood pressure. Only through such rigorous investigation can the potential role of this compound in cardiovascular therapies be truly understood.

References

- 1. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iworx.com [iworx.com]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

Methodological & Application

Application Notes and Protocols for the Synthesis of aripiprazole from 1-(2,3-Dichlorophenyl)piperazine

For research and development purposes only.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aripiprazole, an atypical antipsychotic medication. The primary synthetic route detailed herein involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. This method is a widely adopted and well-documented approach in medicinal and process chemistry.

It is important to note that the direct synthesis of aripiprazole from 1-(2-chlorophenyl)piperazine will result in an analogue of aripiprazole, specifically 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, which is a known impurity in aripiprazole synthesis[1]. To synthesize aripiprazole, the precursor 1-(2,3-dichlorophenyl)piperazine is required[2][3].

Synthesis of 1-(2,3-Dichlorophenyl)piperazine

The synthesis of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, can be achieved through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride

This protocol is based on established industrial methods for the synthesis of this key aripiprazole intermediate[4][5].

-

Reaction Setup: In a suitable reaction vessel, charge 2,3-dichloroaniline.

-

Heating: Heat the 2,3-dichloroaniline to 100°C with stirring.

-

Addition of Reagent: Add bis(2-chloroethyl)amine hydrochloride in portions while maintaining the temperature at 100°C.

-

Reaction: After the addition is complete, raise the temperature to 120-220°C and maintain for 4-34 hours, depending on the scale and specific conditions.

-

Work-up: After the reaction is complete, cool the mixture and add a suitable solvent such as n-butanol. The mixture is then refluxed and subsequently cooled to induce crystallization.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a mixed solvent system, such as methanol and water, to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride with high purity.

Quantitative Data for Synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride

| Parameter | Value | Reference |

| Purity (HPLC) | >99.5% | [5] |

| Yield | 59.5% - 65.6% | [5] |

Synthesis of Aripiprazole

The final step in the synthesis of aripiprazole is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.

Experimental Protocol: Synthesis of Aripiprazole

This protocol is a representative procedure for the synthesis of aripiprazole on a laboratory scale[3][6].

-

Reaction Mixture: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol, add powdered anhydrous sodium carbonate.

-

Reaction Conditions: The mixture is refluxed for approximately 12 hours.

-

Isolation of Crude Product: The resulting solid is filtered. The collected solid is then taken up in fresh ethanol and refluxed for a short period.

-

Purification: The insoluble inorganic residue is filtered off. The combined filtrates are refluxed and then allowed to cool to room temperature for crystallization over 12 hours.

-

Final Product: The crystalline aripiprazole is collected by filtration and dried to give the final product.

Quantitative Data for Aripiprazole Synthesis

| Parameter | Value | Reference |

| Purity of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (HPLC) | 98.89% | [6] |

| Purity of 1-(2,3-dichlorophenyl)piperazine hydrochloride (HPLC) | 99.88% | [6] |

| Yield of Aripiprazole | 85% | [6] |

| Purity of Aripiprazole (HPLC) | 99.32% | [6] |

Visualizations

Synthetic Workflow for 1-(2,3-Dichlorophenyl)piperazine

Caption: Synthetic pathway for the key intermediate 1-(2,3-dichlorophenyl)piperazine.

Synthetic Workflow for Aripiprazole

Caption: Final N-alkylation step for the synthesis of aripiprazole.

References

- 1. ijpsr.com [ijpsr.com]

- 2. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols: The Use of 1-(2-Chlorophenyl)piperazine in the Synthesis of 5-HT Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)piperazine is a crucial building block in the synthesis of a diverse range of pharmacologically active compounds, particularly those targeting serotonin (5-HT) receptors. Its structural motif is a key component of numerous antagonists for the 5-HT1A and 5-HT2A receptor subtypes, which are implicated in a variety of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-HT receptor antagonists derived from this compound.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of representative 5-HT receptor antagonists synthesized using this compound or its derivatives.

Table 1: Binding Affinities (Ki) of this compound Derivatives at 5-HT Receptors

| Compound Name | Structure | Target Receptor | Ki (nM) | Reference |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | [1] | |

| Aripiprazole | 5-HT1A | 1.7 | [2] | |

| 5-HT2A | 3.4 | [2] | ||

| Trazodone Metabolite (m-CPP) | 5-HT1A | 360-1300 | [3] | |

| 5-HT2A | 360-1300 | [3] | ||

| 5-HT2C | 360-1300 | [3] | ||

| Lurasidone | 5-HT1A | 6.77 | ||

| 5-HT2A | 0.495 | |||

| 5-HT7 | 0.495 | |||

| Cariprazine | 5-HT1A | 2.6 | ||

| 5-HT2A | 5.6 | |||

| D2 | 0.49 | |||

| D3 | 0.085 |

Table 2: Functional Antagonist Potency (IC50) of Arylpiperazine Derivatives at 5-HT Receptors

| Compound | Target Receptor | Functional Assay | IC50 (nM) | Reference |

| M100907 Derivative | 5-HT2A | ERK1/2 Activation | ~10-100 | [4] |

| Arylpiperazine-imidazole derivative | 5-HT2A | Not Specified | Promising IC50 values | [5] |

| 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione | 5-HT2A | Collagen-stimulated platelet aggregation | 27,300 | [6] |

| m-Chlorophenylpiperazine (m-CPP) | Food Intake Inhibition | In vivo hypophagia | ID50 value reported | [1] |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are common targets for antagonists derived from this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 5-HT1A receptor antagonist and subsequent biological evaluation.

Synthesis of 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one

This protocol is adapted from the synthesis of analogous coumarin derivatives and is a representative example of a two-step synthesis starting from a hydroxycoumarin precursor.[1]

Step 1: Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)

-

To a solution of 6-acetyl-7-hydroxy-4-methylchromen-2-one (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide.

-

Add 1,4-dibromobutane (3.0 eq) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain Intermediate A.

Step 2: Synthesis of the Final Compound

-

In a microwave-safe vial, combine Intermediate A (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the 5-HT1A receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [³H]8-OH-DPAT), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Antagonism (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.[7][8]

-

Cell Culture and Plating:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test antagonist compound and a known 5-HT2A antagonist (positive control) in assay buffer.

-

Remove the dye-loading solution and add the compound dilutions to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for each well.

-

Inject a 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80) into each well.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

-

References

- 1. Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 1-(2-Chlorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)piperazine (o-CPP) is a chemical compound and a precursor in the synthesis of several pharmaceuticals, most notably aripiprazole, an atypical antipsychotic. As a critical starting material and potential impurity, its accurate identification and quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed methodologies for the analysis of this compound hydrochloride, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

Analytical Methodologies Overview

A variety of analytical techniques can be employed for the analysis of o-CPP hydrochloride. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in a formulation, or identification of trace impurities). The most common and recommended methods include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of o-CPP. The presence of the chlorophenyl group provides a chromophore, allowing for direct UV detection without the need for derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of o-CPP. It offers high specificity and sensitivity, making it suitable for the analysis of complex mixtures and trace-level detection.[1]

-

Spectroscopic Methods such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for the qualitative identification and structural confirmation of o-CPP.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of phenylpiperazine derivatives by HPLC and GC-MS. These values can serve as a benchmark for method development and validation for this compound hydrochloride.

| Parameter | HPLC-UV | GC-MS | Reference |

| Linearity Range | 0.5 - 100 µg/mL | 1.0 - 40.0 ng (on column) | [1] |

| Limit of Detection (LOD) | ~0.1 µg/mL | 2.5 - 5.0 µg/mL | [1] |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | - | |

| Accuracy (% Recovery) | 98 - 102% | - | |

| Precision (% RSD) | < 2% | < 15% |

Experimental Protocols

Protocol 1: Quantification of this compound Hydrochloride by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound hydrochloride in a bulk drug substance.

1. Materials and Reagents:

-

This compound hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Purified water (18.2 MΩ·cm)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions:

-

Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.7 (adjusted with formic acid)

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-15 min: 80% A, 20% B

-

15-20 min: Ramp to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to 80% A, 20% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Inject the diluent (blank), followed by the calibration standards and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Protocol 2: Identification and Quantification of this compound by GC-MS

This protocol describes a GC-MS method suitable for the identification and quantification of this compound in various matrices.

1. Materials and Reagents:

-

This compound reference standard

-

Methanol (GC grade)

-

Ethyl acetate (GC grade)

-

Sodium hydroxide solution (1 M)

-

Anhydrous sodium sulfate

-

Internal Standard (IS) (e.g., 1-(3-chlorophenyl)piperazine)

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

-

Autosampler

-